

Application Notes and Protocols: Utilizing Tranilast in a 4T1 Murine Breast Cancer Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3,4-dimethoxycinnamonyl]-anthranilic acid) is an orally administered drug, initially developed as an anti-allergic agent, that has demonstrated significant anti-tumor and anti-metastatic properties in various cancer models, including the highly aggressive 4T1 murine breast cancer model.[1][2] The 4T1 model is a valuable tool for preclinical cancer research as it spontaneously metastasizes to organs affected in human breast cancer, such as the lungs, liver, and bone.[3][4]

These application notes provide a comprehensive overview of the use of **Tranilast** in the 4T1 model, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of **Tranilast** in breast cancer.

Data Presentation

Table 1: In Vivo Efficacy of Tranilast on 4T1 Primary
Tumor Growth



Treatment Group	Dosage	Administration Route	Tumor Growth Inhibition	Source
Tranilast	300 mg/kg/day	Oral Gavage	>50% reduction in primary tumor growth	[1]
Tranilast	200 mg/kg	Oral Gavage	No significant effect on primary tumor growth alone	[5][6]
Tranilast + Doxorubicin	200 mg/kg (Tranilast) + 2 mg/kg (Doxorubicin)	Oral Gavage (Tranilast), Intraperitoneal (Doxorubicin)	Significantly delayed tumor growth compared to Doxorubicin alone	[5]

Table 2: In Vivo Efficacy of Tranilast on 4T1 Metastasis

Treatment Group	Dosage	Administration Route	Effect on Metastasis	Source
Tranilast	300 mg/kg/day	Oral Gavage	>90% reduction in lung metastases; no liver metastasis observed	[1]

Table 3: Effect of Tranilast on the 4T1 Tumor

Microenvironment

Parameter	Treatment	Effect	Source
Collagen Content	Tranilast (200 mg/kg)	20% reduction in 4T1 tumors	[6][7]
Hyaluronan Content	Tranilast (200 mg/kg)	40% reduction in 4T1 tumors	[6][7]

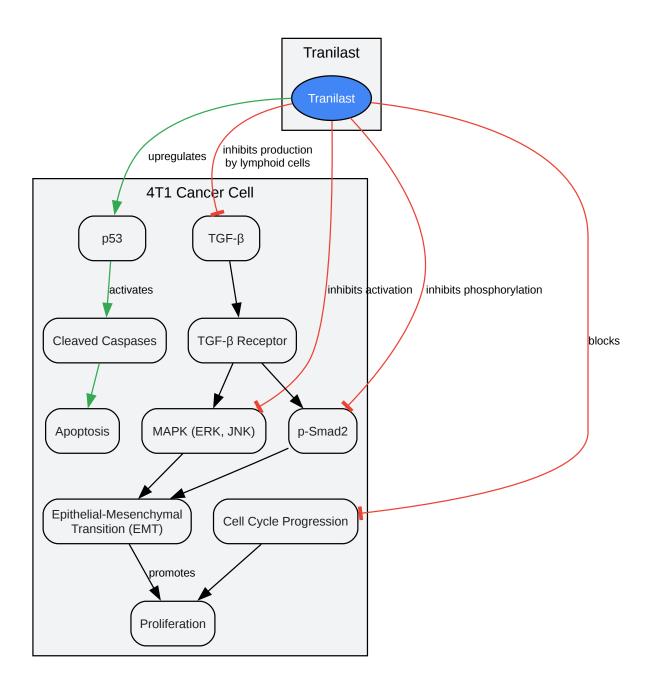


Table 4: Molecular Effects of Tranilast on 4T1 Cells

Molecular Target	Effect of Tranilast Treatment	Source
Phospho-Smad2	Inhibition	[1]
Phospho-ERK1/2	Decreased phosphorylation	[8]
p53	Upregulation	[8]
Cleaved PARP	Induction	[8]
Cleaved Caspase 3	Significantly elevated in tumors	[8]

Signaling Pathways and Experimental Workflows
Tranilast's Mechanism of Action in 4T1 Breast Cancer



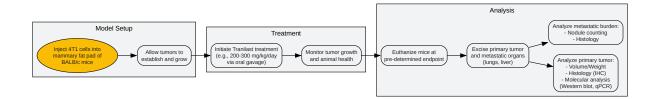


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Caption: **Tranilast** inhibits 4T1 tumor growth by blocking TGF- β signaling and inducing apoptosis.



Experimental Workflow for In Vivo 4T1 Murine Model Study



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